molecular formula C17H17N3O4 B2930592 N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034333-38-3

N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2930592
CAS No.: 2034333-38-3
M. Wt: 327.34
InChI Key: HMJPTEMNHVUXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a high-purity chemical compound intended for research and development purposes. The carboxamide functional group is a privileged pharmacophore in medicinal chemistry, frequently employed in the design of active compounds for pharmaceutical applications . This product is provided as a solid and should be stored in a cool, dry place. The specific mechanism of action, primary research applications, and biological targets for this compound are not currently detailed in the scientific literature and require further investigation by the researcher. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-24-13-9-14(21)20-8-4-7-12(20)15(13)17(23)19-11-6-3-2-5-10(11)16(18)22/h2-3,5-6,9H,4,7-8H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJPTEMNHVUXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Carbamoylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex molecular framework characterized by:

  • A tetrahydroindolizine core.
  • A carbamoyl group attached to a phenyl ring.
  • A methoxy and an oxo functional group.

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies reveal that it affects various cancer cell lines, including esophageal squamous cell carcinoma (ESCC). The mechanism appears to involve autophagy modulation and the induction of apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
ESCC Cell Line 110Autophagy modulation
ESCC Cell Line 212Induction of apoptosis
Breast Cancer Cell Line15Cell cycle arrest

2. Anti-inflammatory Properties
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has demonstrated that alterations in the functional groups attached to the indolizine core can significantly impact its potency and selectivity against different biological targets.

Table 2: SAR Analysis

ModificationEffect on Activity
Replacement of methoxy group with ethoxyDecreased anticancer activity
Variation in carbamoyl group positionIncreased selectivity for ESCC cells

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy
In a study published in PubMed, researchers synthesized a series of analogues based on the indolizine structure and assessed their activity against ESCC cell lines. The most potent compounds exhibited IC50 values around 10 μM and demonstrated significant anti-proliferative effects through autophagy modulation .

Case Study 2: Inflammation Model
Another study evaluated the anti-inflammatory properties using a murine model of acute inflammation. The results indicated that treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The indolizine core in the target compound distinguishes it from indole (e.g., compounds 8–12 ) or thiazolidinone (e.g., NAT-1 ) derivatives. Indolizine’s fused bicyclic system may confer unique electronic or steric properties compared to monocyclic analogues. Substituents at position 8 (carboxamide) and the phenyl ring (carbamoyl vs.

Methoxy groups (e.g., at position 7) are common in bioactive molecules for modulating lipophilicity and metabolic stability .

Synthetic and Commercial Relevance :

  • The target compound’s synthesis likely parallels methods used for indole carboxamides (e.g., acyl chloride intermediates, as in Scheme 1 ).
  • Commercial availability of analogues (e.g., 25–100 mg quantities priced at $118.5–$372.0 ) highlights industrial interest in this scaffold.

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